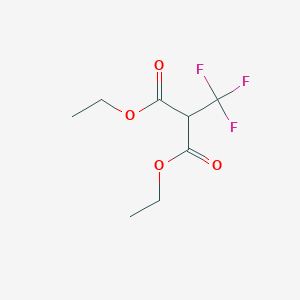![molecular formula C11H9FN2OS B6147165 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine CAS No. 454182-08-2](/img/no-structure.png)
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine (3-FSPM) is a novel compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. 3-FSPM has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in the treatment of certain diseases.
科学研究应用
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential use in the treatment of certain diseases, such as cancer.
作用机制
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as a catalyst in organic synthesis by promoting the formation of covalent bonds between molecules. This is accomplished by forming a complex between the reactants and the catalyst, which then facilitates the formation of the desired product. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.
实验室实验的优点和局限性
The use of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine in laboratory experiments has several advantages. It is a highly efficient catalyst, and it can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions with highly reactive or unstable compounds, and it can be toxic in high concentrations.
未来方向
The potential applications of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine are still being explored. Future studies could focus on its use as a catalyst in the synthesis of pharmaceuticals and other compounds, as well as its potential use in the treatment of diseases such as cancer. In addition, further research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, more research could be conducted to determine the optimal conditions for its use in laboratory experiments.
合成方法
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can be synthesized via a two-step process involving the reaction of 4-fluorophenylsulfonyl chloride and 6-methoxypyridazine in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at a temperature of 0°C to obtain a yield of approximately 80%. The reaction is highly efficient and can be completed in a short amount of time.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves the reaction of 4-fluorobenzenethiol with 3,6-dimethoxy-1,2-diazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-fluorobenzenethiol", "3,6-dimethoxy-1,2-diazine" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenethiol (1.0 equiv) and 3,6-dimethoxy-1,2-diazine (1.1 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add a suitable catalyst such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the progress of the reaction by TLC or HPLC.", "Step 4: Once the reaction is complete, extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine as a white solid." ] } | |
CAS 编号 |
454182-08-2 |
产品名称 |
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine |
分子式 |
C11H9FN2OS |
分子量 |
236.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)